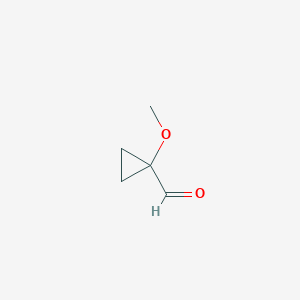

1-Methoxycyclopropane-1-carbaldehyde

Description

Significance of Cyclopropane (B1198618) Frameworks in Chemical Research

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a variety of natural products and biologically active molecules. Its significance in chemical research stems from several key characteristics:

Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle and torsional strain, making the ring susceptible to ring-opening reactions that release this stored energy. researchgate.net This inherent reactivity makes cyclopropanes versatile intermediates in organic synthesis. researchgate.net

Unique Bonding: The bonding in cyclopropane is often described by the Walsh model, where the carbon-carbon bonds possess a high degree of p-character. This feature imparts some "olefin-like" character to the cyclopropane ring, influencing its reactivity.

Synthetic Utility: Cyclopropanation reactions are a fundamental tool for introducing the three-membered ring into molecules, providing access to complex structures. mdpi.comnih.gov Donor-acceptor (D-A) cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are particularly useful as they can act as versatile 1,3-dipole synthons for constructing five-membered carbo- and heterocyclic rings. nih.govrsc.org

Applications in Medicinal Chemistry: Incorporating a cyclopropane framework into a drug molecule can enhance its metabolic stability, as the ring is often resistant to common metabolic degradation pathways. Furthermore, the rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Unique Structural and Electronic Features of 1-Methoxycyclopropane-1-carbaldehyde

The structure of this compound is notable for the geminal substitution on one of its carbon atoms, meaning both the methoxy (B1213986) and carbaldehyde groups are attached to the same carbon. This arrangement classifies it as a specialized type of donor-acceptor cyclopropane, leading to distinct structural and electronic properties.

Structural Features: The molecule consists of a rigid, triangular core. The substituents, a methoxy group (-OCH₃) and a carbaldehyde group (-CHO), are positioned on C1 of the ring.

Electronic Effects: The chemical nature of this compound is dominated by the interplay of its functional groups and the strained ring:

The methoxy group acts as an electron-donating group primarily through resonance, where one of the oxygen's lone pairs can delocalize electron density. stackexchange.com It also has a weaker, electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. stackexchange.com

The carbaldehyde group is a potent electron-withdrawing group due to both induction and resonance, pulling electron density away from the cyclopropane ring. beilstein-journals.org

This "push-pull" electronic configuration, with both an electron-donating and an electron-withdrawing group present, creates a highly polarized system. This polarization specifically weakens the adjacent carbon-carbon bonds (C1-C2 and C1-C3) in the cyclopropane ring. researchgate.net

Consequently, this compound is expected to be highly susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. researchgate.netacs.org The polarization enhances its reactivity as an electrophile, making it a valuable synthetic intermediate. researchgate.net

Below is a table summarizing the key computed properties of this compound.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | This compound |

| Classification | Donor-Acceptor Cyclopropane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGXHKXIVHLRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42083-00-1 | |

| Record name | 1-methoxycyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Cyclopropanation Reactions for Ring Construction

The formation of the cyclopropane (B1198618) ring is a cornerstone of the synthesis of 1-methoxycyclopropane-1-carbaldehyde. Various methods are employed to construct this three-membered ring with the desired substitution pattern.

Carbene and Carbenoid-Mediated Cyclopropanation

Carbene and carbenoid-mediated reactions are fundamental to cyclopropane synthesis. The Simmons-Smith reaction and its modifications are particularly relevant for the cyclopropanation of electron-rich olefins like vinyl ethers. wikipedia.orgnih.govunl.pt In a hypothetical synthesis, methyl vinyl ether could be subjected to a Simmons-Smith or a Furukawa-modified Simmons-Smith reaction to yield 1-methoxycyclopropane. Subsequent functionalization would be necessary to introduce the carbaldehyde group.

Another significant method is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.netnrochemistry.com For the synthesis of a precursor to this compound, an α-methoxy α,β-unsaturated ester could be treated with dimethyloxosulfonium methylide. The resulting cyclopropyl (B3062369) ester could then be converted to the target aldehyde.

Table 1: Comparison of Carbene/Carbenoid-Mediated Cyclopropanation Reactions

| Reaction Name | Reagents | Substrate Example | Product Type | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Methyl vinyl ether | 1-Methoxycyclopropane | Stereospecific; often requires a directing group for high selectivity. wikipedia.orgunl.pt |

| Furukawa Modification | CH₂I₂, Et₂Zn | Methyl vinyl ether | 1-Methoxycyclopropane | Homogeneous reaction, often providing higher yields. nih.gov |

| Corey-Chaykovsky Reaction | (CH₃)₂S(O)CH₂, Base | α-Methoxy α,β-unsaturated ester | Substituted cyclopropyl ester | Effective for electron-deficient olefins. wikipedia.orgresearchgate.net |

Diazo Compound and Ylide-Based Routes

The transition metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation. nih.gov For instance, the reaction of methyl vinyl ether with ethyl diazoacetate in the presence of a rhodium or copper catalyst would yield ethyl 1-methoxycyclopropane-1-carboxylate. researchgate.netresearchgate.netrsc.org This ester could then be transformed into this compound through functional group manipulation.

Sulfur ylides, as seen in the Corey-Chaykovsky reaction, are also pivotal. The reaction of an appropriate α,β-unsaturated carbonyl compound bearing a methoxy (B1213986) group at the α-position with a sulfur ylide provides a direct route to a functionalized cyclopropane ring. nih.govadichemistry.com

Table 2: Diazo Compound and Ylide-Based Cyclopropanation

| Method | Reagents | Substrate Example | Intermediate Product | Catalyst/Conditions |

| Diazoacetate Cyclopropanation | Ethyl diazoacetate | Methyl vinyl ether | Ethyl 1-methoxycyclopropane-1-carboxylate | Rh₂(OAc)₄ or Cu(acac)₂ |

| Sulfur Ylide Addition | Dimethyloxosulfonium methylide | α-Methoxy α,β-unsaturated ester | Substituted cyclopropyl ester | Base (e.g., NaH) in DMSO |

Halocyclopropanation-Dehalogenation Sequences

A classic approach to cyclopropane synthesis involves the addition of a dihalocarbene to an alkene, followed by dehalogenation. For the synthesis of a 1-methoxycyclopropane derivative, methyl vinyl ether could be reacted with dichlorocarbene (B158193) (generated from chloroform (B151607) and a strong base) to form 1,1-dichloro-2-methoxycyclopropane. Subsequent reductive dehalogenation, for example with sodium in liquid ammonia (B1221849) or with tri-n-butyltin hydride, would yield 1-methoxycyclopropane. This would then require further steps to introduce the aldehyde functionality.

Intramolecular Cyclization Pathways

Intramolecular reactions provide an alternative strategy for the construction of the cyclopropane ring. One such approach is the intramolecular SN' cyclization of an alkyllithium reagent onto a methoxy alkene. nih.gov A suitably designed precursor, such as a γ-halo-α-methoxy ester or nitrile, could undergo intramolecular cyclization upon treatment with a strong base to form the 1-methoxycyclopropane ring system. For example, a rhodium-catalyzed intramolecular reductive aldol-type cyclization could be envisioned for a precursor containing both an ester and an appropriately positioned leaving group. beilstein-journals.org

Functional Group Interconversions on Precursor Molecules

A highly practical approach to the synthesis of this compound involves the modification of a readily available precursor. A key starting material for this strategy is 1-methoxycyclopropane-1-carboxylic acid, which is commercially available. achemblock.comnih.gov This carboxylic acid can be converted to the target aldehyde through a two-step process: first, reduction to the corresponding alcohol, 1-methoxycyclopropylmethanol, followed by oxidation.

Alternatively, the carboxylic acid can be converted to an ester, such as the methyl or ethyl ester, which can then be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 3: Functional Group Interconversions from 1-Methoxycyclopropane-1-carboxylic Acid

| Starting Material | Intermediate | Reagents for Step 1 | Intermediate Product | Reagents for Step 2 | Final Product |

| 1-Methoxycyclopropane-1-carboxylic acid | Esterification | CH₃OH, H⁺ | Methyl 1-methoxycyclopropane-1-carboxylate | DIBAL-H, -78 °C | This compound |

| 1-Methoxycyclopropane-1-carboxylic acid | Reduction | LiAlH₄ | (1-Methoxycyclopropyl)methanol | PCC or Swern Oxidation | This compound |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound requires a stereoselective approach. This can be achieved by employing chiral catalysts or chiral auxiliaries in the cyclopropanation step.

For instance, the asymmetric cyclopropanation of an appropriate alkene can be carried out using a chiral rhodium or copper catalyst in conjunction with a diazo compound. nih.govorganic-chemistry.orgrsc.org The use of a chiral ligand on the metal catalyst can induce high levels of enantioselectivity in the formation of the cyclopropane ring. Asymmetric radical cyclopropanation using Co(II)-based metalloradical catalysis is another advanced method that can provide chiral cyclopropanes with high diastereo- and enantioselectivities. nih.govsci-hub.se

Another strategy involves the use of a chiral auxiliary attached to the alkene substrate. The auxiliary directs the cyclopropanating agent to one face of the double bond, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. For example, a methoxy-substituted allylic alcohol could be cyclopropanated using the Simmons-Smith reaction, where the hydroxyl group directs the reagent, and if the alcohol is chiral, a diastereoselective cyclopropanation can be achieved. unl.ptacs.org

Table 4: Approaches to Stereoselective Synthesis

| Method | Key Feature | Example Reagents/Substrates | Stereochemical Control |

| Chiral Catalysis | Use of a chiral metal complex | Chiral Rh(III) complex, diazo compound | Enantioselective formation of the cyclopropane ring. organic-chemistry.orgnih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Chiral allylic alcohol in a Simmons-Smith reaction | Diastereoselective cyclopropanation. unl.ptacs.org |

| Biocatalysis | Enzyme-catalyzed cyclopropanation | Engineered myoglobins | High diastereo- and enantioselectivity for certain substrates. nih.gov |

Chiral Auxiliary-Based Methods

Chiral auxiliaries are a well-established tool for inducing stereoselectivity in a wide range of chemical transformations, including cyclopropanations. wikipedia.org By temporarily attaching a chiral molecule to the substrate, one can effectively control the facial selectivity of subsequent reactions. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

One potential strategy for the synthesis of this compound using a chiral auxiliary could involve the cyclopropanation of an α,β-unsaturated ester or aldehyde bearing a chiral auxiliary. For instance, an acrylic ester derived from a chiral alcohol like (R)-pantolactone could be subjected to cyclopropanation. This approach has proven effective in the synthesis of various 1,2-disubstituted cyclopropane-1-carboxylates with high diastereoselectivity. nih.gov

A hypothetical reaction sequence could begin with the reaction of a chiral auxiliary, such as an Evans oxazolidinone, with an appropriate α,β-unsaturated acid derivative. wikipedia.org The resulting chiral enoate could then undergo a diastereoselective cyclopropanation. The directing effect of the chiral auxiliary would control the approach of the cyclopropanating agent, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched cyclopropane derivative. A novel approach combines the use of a catalytically formed chiral auxiliary for the asymmetric cyclopropanation of enol ethers, which could be a viable route for highly substituted products. nih.gov

| Chiral Auxiliary | Substrate Type | Diastereomeric Excess (d.e.) | Reference |

| (R)-Pantolactone | Aryldiazoacetates | 87–98% | nih.gov |

| Evans Oxazolidinone | α,β-Unsaturated N-acyloxazolidinones | >95% | wikipedia.org |

| Camphor-derived Thioacetal | Enones | High | rsc.org |

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Transition metal-catalyzed cyclopropanations, particularly those involving copper and rhodium complexes with chiral ligands, are powerful methods for the enantioselective synthesis of cyclopropanes. nih.gov

A plausible route to this compound via asymmetric catalysis would involve the reaction of a suitable vinyl ether with a diazoacetate in the presence of a chiral catalyst. The use of vinyl ethers in asymmetric cyclopropanation has been explored, and high enantioselectivities can be achieved. researchgate.net For the synthesis of the target molecule, 1-methoxyethene could be reacted with a diazo compound that allows for the introduction of the carbaldehyde functionality, such as ethyl diazoacetate, followed by reduction and oxidation.

The choice of catalyst and ligand is crucial for achieving high stereoselectivity. Chiral dirhodium tetracarboxylate catalysts have been shown to be highly effective in the asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates, achieving high diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral-at-metal Rh(III) complexes have been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. nih.gov

| Catalyst System | Substrate Scope | Enantiomeric Excess (e.e.) | Reference |

| Chiral Dirhodium Tetracarboxylate | Vinyl heterocycles | High | nih.gov |

| Chiral-at-Metal Rh(III) Complex | α,β-Unsaturated 2,2-acylimidazoles | High | nih.gov |

| Chiral Amine Organocatalyst | α,β-Unsaturated aldehydes | Up to excellent | doi.org |

Diastereoselective Control in Synthesis

Diastereoselective synthesis relies on the presence of a stereocenter in the substrate to direct the formation of a new stereocenter. This can be a highly effective strategy for the synthesis of complex molecules with multiple stereocenters.

A potential diastereoselective route to this compound could employ an aldol-cyclopropanation-retro-aldol sequence. rsc.org This strategy involves an initial diastereoselective aldol (B89426) reaction between a chiral enolate and an α,β-unsaturated aldehyde to create a temporary stereocenter. This newly formed stereocenter then directs a subsequent cyclopropanation reaction. Finally, a retro-aldol reaction removes the temporary stereocenter, revealing the enantiomerically enriched cyclopropane carboxaldehyde.

Another approach could involve the diastereoselective cyclopropanation of a chiral allyl alcohol derivative. The hydroxyl group can direct the cyclopropanating reagent, such as in a Simmons-Smith reaction, to a specific face of the double bond. acs.org For the synthesis of this compound, a chiral allylic alcohol containing a methoxy group at the double bond could be envisioned as a substrate.

Furthermore, the one-pot cyclopropanation of dehydroamino acids using in situ generated diazo compounds has been shown to proceed with good diastereoselectivity, offering another potential avenue for the synthesis of functionalized cyclopropanes. nih.govmonash.edu

| Method | Key Feature | Diastereoselectivity | Reference |

| Aldol-Cyclopropanation-Retro-Aldol | Temporary stereocenter | High | rsc.org |

| Directed Simmons-Smith Reaction | Hydroxyl group direction | High | acs.org |

| In situ Diazo Generation | One-pot reaction | Good E/Z selectivity | nih.govmonash.edu |

Reactivity and Transformation Pathways of 1 Methoxycyclopropane 1 Carbaldehyde

Aldehyde Group Functionalizations

The aldehyde group in 1-methoxycyclopropane-1-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. nih.govopenstax.org The strained nature of the cyclopropane (B1198618) ring may influence the stereochemical outcome of these additions. A variety of nucleophiles, including organometallic reagents and enolates, can participate in these reactions, leading to the formation of new carbon-carbon bonds. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Primary alcohol |

| Organometallic | Grignard reagents (R-MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Enolates | Lithium diisopropylamide (LDA) | Beta-hydroxy aldehyde |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). organic-chemistry.org The resulting 1-methoxycyclopropane-1-carboxylic acid is a valuable synthetic intermediate. nih.gov

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (KMnO4) | Basic, then acidic workup | 1-Methoxycyclopropane-1-carboxylic acid |

| Chromic acid (H2CrO4) | Acidic | 1-Methoxycyclopropane-1-carboxylic acid |

| Silver oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) | 1-Methoxycyclopropane-1-carboxylic acid |

Reduction to Primary Alcohols

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (1-methoxycyclopropyl)methanol. This transformation can be achieved using various reducing agents, most commonly sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). openstax.orglibretexts.orgyoutube.com

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH4) | Methanol or Ethanol | (1-Methoxycyclopropyl)methanol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether or Tetrahydrofuran (B95107) | (1-Methoxycyclopropyl)methanol |

Condensation Reactions

The aldehyde group can participate in condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction. In an aldol condensation, under basic or acidic conditions, the enolate of this compound can react with another molecule of itself or a different carbonyl compound. The Wittig reaction provides a pathway to form alkenes from the aldehyde by reacting it with a phosphorus ylide.

| Reaction Type | Reagent(s) | Product Type |

| Aldol Condensation | Base (e.g., NaOH) or Acid (e.g., HCl) | β-Hydroxy aldehyde or α,β-Unsaturated aldehyde |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene |

Methoxy (B1213986) Group Reactivity

The methoxy group attached to the cyclopropane ring also exhibits specific reactivity, primarily involving nucleophilic substitution.

Nucleophilic Substitution Reactions

While the methoxy group is generally a poor leaving group, its departure can be facilitated by the presence of the adjacent electron-withdrawing aldehyde group. clockss.orgscispace.comcore.ac.ukresearchgate.net In reactions with strong nucleophiles, the methoxy group may be displaced. The strain of the cyclopropane ring could also play a role in the feasibility of such substitutions. nih.gov The reaction likely proceeds through an addition-elimination mechanism.

| Nucleophile | Reagent Example | Product Type |

| Thiolates | Sodium thiomethoxide (NaSMe) | 1-(Methylthio)cyclopropane-1-carbaldehyde |

| Alkoxides | Sodium ethoxide (NaOEt) | 1-Ethoxycyclopropane-1-carbaldehyde |

| Amines | Piperidine | 1-(Piperidin-1-yl)cyclopropane-1-carbaldehyde |

Cleavage and Derivatization

The reactivity of this compound, a classic donor-acceptor (D-A) cyclopropane, is largely dictated by the polarization of the C1-C2 bond due to the electron-donating methoxy group and the electron-withdrawing aldehyde group. This polarization facilitates the cleavage of the cyclopropane ring under various conditions, leading to a range of derivatization pathways.

Common derivatization reactions of aldehydes, such as oxidation, reduction, and condensation, are applicable to this compound. nih.gov For instance, the aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol. However, the most characteristic reactions involve the cleavage of the strained three-membered ring.

Under photoredox-catalyzed conditions, arylcyclopropanes can undergo C-C bond cleavage to form sterically congested C(sp³)–heteroatom bonds. nih.gov By analogy, this compound could potentially react with various nucleophiles such as alcohols, carboxylic acids, and amines to yield 1,3-difunctionalized products. nih.gov Similarly, electrochemical C-C bond cleavage of arylcyclopropanes has been shown to lead to 1,3-difunctionalized molecules, a pathway that could be explored for this compound. nih.gov

The following table summarizes potential cleavage and derivatization reactions of this compound based on the reactivity of analogous donor-acceptor cyclopropanes.

Table 1: Potential Cleavage and Derivatization Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidative Cleavage | Ozonolysis (O₃) followed by oxidative work-up (e.g., H₂O₂) | Methoxycarbonyl-substituted carboxylic acid |

| Nucleophilic Ring Opening | Alcohols (ROH), Brønsted or Lewis acid catalyst | 3-Alkoxy-3-methoxypropanal derivative |

| Reductive Ring Opening | Samarium(II) iodide (SmI₂) | Ring-opened ketone or alcohol |

| Cycloaddition | Aldehydes (R'CHO), Lewis acid catalyst (e.g., SnCl₄) | Tetrahydrofuran derivative |

Cyclopropane Ring Reactivity and Ring-Opening Dynamics

The significant ring strain of the cyclopropane ring in this compound is a primary driver of its reactivity, making it susceptible to a variety of ring-opening transformations. nih.gov

Strain-Release Driven Transformations

The inherent strain energy of the cyclopropane ring provides a thermodynamic driving force for reactions that lead to its opening. In donor-acceptor cyclopropanes like this compound, this ring-opening is often facilitated by Lewis or Brønsted acids, which coordinate to the aldehyde and promote the formation of a zwitterionic intermediate. chemrxiv.org This intermediate can then be trapped by various nucleophiles, leading to the formation of acyclic products. This process effectively converts the strain energy of the cyclopropane into a driving force for the formation of new, more stable bonds. chemrxiv.org

Radical-Mediated Ring Opening Pathways

Radical-mediated reactions provide another avenue for the ring-opening of cyclopropanes. The addition of a radical species to the cyclopropane ring can induce homolytic cleavage of a C-C bond, leading to a ring-opened radical intermediate. nih.gov For instance, the acyl radical generated from an aldehyde can add to a methylenecyclopropane, initiating a ring-opening and cyclization cascade. beilstein-journals.org In the case of this compound, a similar process could be initiated by photoredox catalysis or radical initiators, leading to the formation of a stabilized radical that can undergo further transformations. nih.govrsc.org The regioselectivity of the ring opening in such radical processes is influenced by the stability of the resulting radical intermediates. ucl.ac.uk

Cationic Rearrangements and Ring Expansions

Treatment of donor-acceptor cyclopropanes with Lewis acids can induce cationic rearrangements. nih.gov For this compound, coordination of a Lewis acid to the carbonyl oxygen would enhance the electron-withdrawing nature of the aldehyde, further polarizing the C1-C2 bond and facilitating its heterolytic cleavage. This generates a stabilized 1,3-zwitterion, which can be viewed as a masked 1,3-dipole. nih.govwiley-vch.de This intermediate can undergo a variety of transformations, including cycloaddition reactions with dipolarophiles like aldehydes to form five-membered rings such as tetrahydrofurans. acs.org The stereochemical outcome of these reactions is often controlled by the catalyst and reaction conditions. nih.gov

Transition Metal-Catalyzed Ring Opening and Functionalization

Transition metals can effectively catalyze the ring-opening and functionalization of cyclopropanes. While research on this compound is limited, studies on analogous cyclopropyl (B3062369) ketones have shown that nickel catalysts can promote dimerization and crossed reactions with enones to form cyclopentane (B165970) derivatives. acs.orglookchem.com Palladium and other transition metals are also known to catalyze various transformations of cyclopropanes. acs.org For this compound, a plausible pathway would involve oxidative addition of the strained C-C bond to a low-valent metal center, forming a metallacyclobutane intermediate. This intermediate could then undergo further reactions, such as reductive elimination or insertion of other substrates, to yield a variety of functionalized products.

Thermal Rearrangements and Their Mechanistic Investigations

Thermal activation can also induce rearrangements in cyclopropane systems. The thermolysis of cyclopropane derivatives often proceeds through diradical intermediates. thieme-connect.de For alkoxy-substituted cyclopropanes, thermal treatment can lead to geometrical isomerization and structural rearrangements. rsc.org The presence of the methoxy group in this compound is expected to lower the activation energy for the homolytic cleavage of the adjacent C-C bond, facilitating the formation of a diradical intermediate at lower temperatures compared to unsubstituted cyclopropane. rsc.org This diradical can then undergo various rearrangements, including ring-opening to form unsaturated aldehydes.

The following table outlines the expected outcomes of thermal rearrangements based on studies of similar alkoxy-substituted cyclopropanes.

Table 2: Potential Thermal Rearrangement Pathways

| Reaction Type | Conditions | Intermediate | Expected Product |

| Geometrical Isomerization | Heating | Diradical | Stereoisomers of the starting material |

| Structural Isomerization | Higher temperatures | Diradical | Unsaturated methoxy aldehydes |

Annulation and Cycloaddition Reactions Involving the Cyclopropane Moiety

The reactivity of this compound is characteristic of donor-acceptor (D-A) cyclopropanes, which are valuable three-carbon building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, combined with the polarizing effects of the electron-donating methoxy group (donor) and the electron-withdrawing carbaldehyde group (acceptor), renders the C2-C3 bond susceptible to cleavage. This polarization facilitates the formation of a zwitterionic intermediate that can participate in a variety of annulation and cycloaddition reactions.

Formal Cycloaddition Strategies

Donor-acceptor cyclopropanes, such as this compound, are proficient synthons for formal cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, the cyclopropane functions as a 1,3-dipole equivalent. The reaction is typically initiated by a Lewis acid, which coordinates to the acceptor group (the carbaldehyde), further polarizing the C1-C2 bond and promoting the ring opening. The resulting 1,3-zwitterion is then trapped by a dipolarophile or a π-system.

A prime example of this reactivity is the formal [3+2] cycloaddition with aldehydes, which leads to the formation of tetrahydrofuran derivatives. acs.orgacs.org While specific studies on this compound are not prevalent, the reactivity of analogous D-A cyclopropanes provides a clear precedent. For instance, cyclopropanes bearing ester acceptor groups readily react with a range of aldehydes in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). acs.org

The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the cyclopropane's carbaldehyde group. This enhances the electron-withdrawing nature of the substituent, facilitating the cleavage of the adjacent C-C bond of the cyclopropane ring to form a stabilized zwitterionic intermediate. This intermediate is then trapped by the reaction partner.

[3+2] and [2+1] Annulation Reactions

The [3+2] annulation is a hallmark reaction of donor-acceptor cyclopropanes. These reactions provide a direct route to five-membered rings, which are core structures in numerous natural products and biologically active molecules. The versatility of D-A cyclopropanes allows them to react with a wide array of π-systems, including aldehydes, ketones, imines, and olefins, to construct highly substituted carbocycles and heterocycles. nih.gov

In a typical [3+2] cycloaddition, this compound would be expected to react with various dipolarophiles. For example, its reaction with an aldehyde, catalyzed by a Lewis acid, would proceed through a stepwise mechanism involving a zwitterionic intermediate to yield a tetrahydrofuran. The stereochemical outcome of these reactions is often highly controlled, leading to the formation of specific diastereomers. acs.org

While less common for this class of compounds, formal [2+1] annulation reactions could also be envisaged, although they are not the typical reaction pathway for donor-acceptor cyclopropanes which preferentially act as three-carbon synthons.

The following table summarizes representative [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with aldehydes, illustrating the expected scope for this compound.

| Entry | Cyclopropane Donor/Acceptor | Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenyl/Diester | Benzaldehyde | Sn(OTf)₂ | 2,5-disubstituted tetrahydrofuran | 95 | >20:1 |

| 2 | Phenyl/Diester | Isobutyraldehyde | SnCl₄ | 2,5-disubstituted tetrahydrofuran | 92 | >20:1 |

| 3 | Phenyl/Diester | Acrolein | Sn(OTf)₂ | 2,5-disubstituted tetrahydrofuran | 75 | >20:1 |

| 4 | Phenyl/Diester | Cinnamaldehyde | Sn(OTf)₂ | 2,5-disubstituted tetrahydrofuran | 88 | >20:1 |

Data extrapolated from studies on analogous donor-acceptor cyclopropanes. acs.orgacs.org

Reactions with Conjugated Unsaturated Systems

The reactivity of donor-acceptor cyclopropanes extends to reactions with conjugated unsaturated systems, such as dienes. These reactions can proceed through various pathways, including formal [3+2] and [4+3] cycloadditions, leading to the formation of five- and seven-membered rings, respectively.

In a reaction with a conjugated diene, this compound, upon activation with a Lewis acid, would generate the zwitterionic intermediate. This intermediate could then be intercepted by the diene. Depending on the nature of the diene and the reaction conditions, different cycloaddition modes can be favored.

For instance, a formal [3+2] cycloaddition would involve the reaction of the 1,3-dipolar synthon with one of the double bonds of the diene, resulting in a vinyl-substituted five-membered ring. Alternatively, a [4+3] cycloaddition could occur, where the four-carbon diene system reacts with the three-carbon cyclopropane-derived unit to form a seven-membered ring.

While specific examples with this compound are not documented, the general reactivity pattern of D-A cyclopropanes suggests that such transformations are feasible and would provide access to complex cyclic systems.

Derivatization and Complex Molecule Assembly Strategies

Synthesis of Substituted 1-Methoxycyclopropane-1-carbaldehyde Derivatives

The synthesis of this compound itself can be envisioned through several plausible synthetic routes, often starting from commercially available precursors. One potential pathway involves the cyclopropanation of a suitable methoxy-substituted enol ether followed by functional group manipulation to introduce the carbaldehyde moiety.

Once obtained, the aldehyde group is amenable to a wide array of standard organic transformations, allowing for the generation of a diverse library of derivatives. These reactions include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and various carbon-carbon bond-forming reactions.

Table 1: Examples of Synthetic Transformations of the Aldehyde Group

| Reagent(s) | Product Functional Group | Reaction Type |

| NaClO2, NaH2PO4 | Carboxylic Acid | Oxidation |

| NaBH4 | Alcohol | Reduction |

| Ph3P=CH2 | Alkene | Wittig Reaction |

| MeMgBr, then H3O+ | Secondary Alcohol | Grignard Reaction |

| KCN, H+ | Cyanohydrin | Nucleophilic Addition |

These derivatizations provide access to a range of substituted 1-methoxycyclopropanes, each with its own unique potential for further elaboration in complex molecule synthesis.

Incorporation into Diverse Heterocyclic Systems

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through ring-opening or ring-expansion reactions.

The azabicyclo[3.1.0]hexane framework is a key structural motif in numerous biologically active compounds. The synthesis of this bicyclic system from this compound can be achieved through a multi-step sequence. A plausible approach involves the initial reaction of the aldehyde with a primary amine to form an imine, which is then reduced to a secondary amine. Subsequent intramolecular cyclization, potentially promoted by a Lewis acid or a transition metal catalyst, would lead to the formation of the desired azabicyclo[3.1.0]hexane core. The stereochemical outcome of this cyclization can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Proposed Reaction Scheme for Azabicyclo[3.1.0]hexane Synthesis

| Step | Reactant(s) | Intermediate/Product | Key Transformation |

| 1 | R-NH2 | Imine | Imine formation |

| 2 | NaBH4 | Secondary Amine | Reduction |

| 3 | Lewis Acid (e.g., TiCl4) | Azabicyclo[3.1.0]hexane | Intramolecular Cyclization |

This strategy offers a modular approach to a variety of substituted azabicyclo[3.1.0]hexanes by simply varying the primary amine used in the initial step.

Oxetanes are four-membered heterocyclic ethers that are gaining increasing attention in medicinal chemistry due to their unique physicochemical properties. The synthesis of oxetanes from cyclopropyl (B3062369) carbonyl compounds can be achieved through photochemical or Lewis acid-mediated pathways. In the context of this compound, a plausible route to oxetane (B1205548) formation would involve a Paternò-Büchi type reaction, which is a [2+2] photocycloaddition between a carbonyl group and an alkene. While this would typically require an external alkene, intramolecular variants are also possible.

Alternatively, activation of the cyclopropane ring by a Lewis acid could induce a rearrangement to form an oxetane. The presence of the methoxy (B1213986) group can play a crucial role in directing the regioselectivity of this rearrangement.

Table 3: Potential Pathways to Oxetane Formation

| Method | Key Reagents/Conditions | Proposed Mechanism |

| Photochemical | hν, photosensitizer | [2+2] Cycloaddition |

| Lewis Acid-Mediated | Sc(OTf)3 or other Lewis acid | Ring expansion/rearrangement |

Role as a Precursor to Advanced Intermediates

Beyond its utility in the synthesis of specific heterocyclic systems, this compound serves as a valuable precursor to a variety of advanced synthetic intermediates. The combination of the aldehyde and the activated cyclopropane ring allows for sequential and orthogonal functionalization. For instance, the aldehyde can be converted into an alkyne or an azide, which can then participate in click chemistry reactions.

Furthermore, the cyclopropane ring can act as a masked 1,3-dipole equivalent, which upon activation can undergo cycloaddition reactions with various dipolarophiles to construct five-membered rings. This reactivity profile makes this compound a powerful tool for diversity-oriented synthesis, enabling the rapid generation of complex and diverse molecular scaffolds from a single, readily accessible starting material.

Theoretical and Computational Investigations of 1 Methoxycyclopropane 1 Carbaldehyde

Electronic Structure Analysis and Bonding Characteristics

A thorough investigation into the electronic structure of 1-methoxycyclopropane-1-carbaldehyde would be foundational to understanding its properties. This would involve high-level quantum mechanical calculations to determine the molecular orbital (MO) energy levels, shapes, and the distribution of electron density. Key areas of focus would include the nature of the bonding within the strained cyclopropane (B1198618) ring and the electronic interactions between the methoxy (B1213986) and carbaldehyde substituents with the three-membered ring. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide initial insights into the molecule's reactivity, indicating potential sites for nucleophilic and electrophilic attack.

Strain Energy Calculations and Conformational Analysis

The cyclopropane ring inherently possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. Quantifying this strain energy through computational methods, such as isodesmic or homodesmotic reactions, would be crucial. These calculations compare the energy of the strained molecule to that of unstrained reference compounds.

Furthermore, a detailed conformational analysis would be necessary to identify the most stable geometric arrangements of the methoxy and carbaldehyde groups relative to the cyclopropane ring. This would involve mapping the potential energy surface by systematically rotating the substituents to locate energy minima and transition states. The interplay between steric hindrance and electronic effects would dictate the preferred conformations, which in turn would influence the molecule's spectroscopic properties and reactivity.

Mechanistic Studies of Reactivity using DFT and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating reaction mechanisms. For this compound, these studies would be particularly insightful for understanding its potential transformations.

Transition State Analysis for Ring Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions. Computational studies would aim to identify the transition state structures and calculate the activation energies for various potential ring-opening pathways, which could be initiated by heat, light, or chemical reagents. Understanding these transition states is key to predicting the feasibility and outcome of such reactions.

Energy Profiles for Rearrangement Pathways

Beyond simple ring-opening, this compound could undergo various rearrangement reactions. Constructing detailed energy profiles for these pathways would involve calculating the energies of all reactants, intermediates, transition states, and products. This would allow for a comparison of the kinetic and thermodynamic favorability of different rearrangement possibilities, providing a theoretical basis for predicting the major products under different reaction conditions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for structural verification. For this compound, this would include the calculation of:

NMR Spectra: Predicting ¹H and ¹³C chemical shifts and coupling constants.

IR Spectra: Simulating the vibrational frequencies to identify characteristic peaks for the functional groups present.

UV-Vis Spectra: Calculating electronic transition energies to predict absorption maxima.

Additionally, the calculation of various reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and Fukui functions, would provide a quantitative measure of the local reactivity of different atomic sites within the molecule. This information is invaluable for predicting how the molecule will interact with other reagents.

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Methoxycyclopropane-1-carbaldehyde. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each atom, their connectivity, and through-space interactions.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the methoxy (B1213986) group, the aldehyde, and the cyclopropane (B1198618) ring. The aldehyde proton (CHO) is expected to resonate significantly downfield, typically in the 9-10 δ region, a characteristic chemical shift for such functional groups. openstax.org The methoxy group protons (OCH₃) would likely appear as a sharp singlet around 3.3-3.5 ppm. The four protons on the cyclopropane ring are diastereotopic, meaning they are in chemically non-equivalent environments. They are expected to present as a complex set of multiplets in the upfield region, characteristic of strained cyclopropyl (B3062369) rings, likely between 0.5 and 1.5 ppm. Spin-spin coupling between these geminal and vicinal protons would result in intricate splitting patterns, analysis of which can confirm their relative positions.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic resonance in the 190-215 δ range. libretexts.org The quaternary carbon of the cyclopropane ring, bonded to both the methoxy and aldehyde groups, would appear further downfield than the other ring carbons. The methoxy carbon is expected around 50-60 ppm, while the two CH₂ carbons of the cyclopropane ring would be found at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the respective functional groups.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aldehyde Proton | ¹H | 9.0 - 10.0 | Singlet (s) |

| Methoxy Protons | ¹H | 3.3 - 3.5 | Singlet (s) |

| Cyclopropyl Protons | ¹H | 0.5 - 1.5 | Complex Multiplets (m) |

| Aldehyde Carbonyl | ¹³C | 190 - 215 | Singlet |

| Quaternary Cyclopropyl Carbon | ¹³C | 60 - 75 | Singlet |

| Methoxy Carbon | ¹³C | 50 - 60 | Singlet |

| Methylene Cyclopropyl Carbons | ¹³C | 10 - 25 | Singlet |

Mass Spectrometry for Reaction Monitoring and Product Identification beyond Basic Molecular Weight

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for elucidating its fragmentation patterns, which can serve as a fingerprint for identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The molecular ion peak ([M]⁺) for this compound (C₅H₈O₂) would be observed at an m/z corresponding to its exact mass. The fragmentation of cyclopropane derivatives in mass spectrometry often involves ring-opening to form isomeric structures. acs.orgacs.org For this specific molecule, several key fragmentation pathways can be predicted. A primary cleavage event would be the loss of the aldehyde group (•CHO) or a hydrogen radical from the aldehyde, leading to significant fragment ions. Another prominent fragmentation would involve the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) via rearrangement. Cleavage of the cyclopropane ring itself can also occur, leading to a variety of smaller fragment ions. docbrown.info These fragmentation patterns are invaluable for distinguishing it from isomers and for identifying it within complex reaction mixtures.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns and the corresponding mass-to-charge ratios (m/z).

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| [M]⁺ | - | C₅H₈O₂⁺ |

| [M-1]⁺ | H• | C₅H₇O₂⁺ |

| [M-29]⁺ | •CHO | C₄H₇O⁺ |

| [M-31]⁺ | •OCH₃ | C₄H₅O⁺ |

| [M-45]⁺ | •CO₂H | C₄H₇⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is highly effective for monitoring reactions involving this compound by tracking the appearance and disappearance of characteristic functional group vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. openstax.orglibretexts.org The presence of the aldehyde is further confirmed by two characteristic C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The C-O stretching vibration of the methoxy ether group would be expected to produce a strong band in the 1075-1150 cm⁻¹ region. Vibrations associated with the cyclopropane ring, including ring breathing and C-H stretches, also provide characteristic, albeit often complex, signals. aip.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C bonds of the cyclopropane ring would be more prominent in the Raman spectrum, making it a useful tool for studying transformations involving the ring structure.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents the expected absorption ranges for key functional groups in IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2800 - 2860 and 2700 - 2760 | Medium |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Methoxy | C-H Stretch | 2950 - 3000 | Medium-Strong |

| Ether | C-O Stretch | 1075 - 1150 | Strong |

| Cyclopropane | Ring Vibrations | 850 - 1050 | Medium-Weak |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral syntheses)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). saschirality.org These methods measure the differential interaction of a molecule with left- and right-circularly polarized light and are exclusively used for the analysis of chiral molecules. saschirality.orgresearchgate.net

This compound is an achiral molecule as it possesses a plane of symmetry that includes the C-CHO and C-OCH₃ bonds and bisects the CH₂-CH₂ bond of the cyclopropane ring. Consequently, it does not have enantiomers and will not exhibit any signal in chiroptical spectroscopy. Therefore, these techniques are not applicable for the direct analysis of the compound itself.

However, if this compound were to be used as a prochiral substrate in an asymmetric synthesis—for example, in a nucleophilic addition to the aldehyde that creates a new stereocenter—chiroptical spectroscopy would become a critical tool. nih.gov The resulting chiral product's enantiomeric excess (e.e.) could be determined by comparing its measured chiroptical response (e.g., the CD signal intensity) to that of a pure enantiomeric standard. Techniques such as Circularly Polarized Luminescence (CPL) could also be employed if the product is fluorescent. rsc.org

Future Research Trajectories and Synthetic Horizon

Development of Novel Catalytic Systems for Enantioselective Transformations

The creation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The quaternary stereocenter of 1-methoxycyclopropane-1-carbaldehyde presents a significant challenge and a prime opportunity for the development of innovative enantioselective catalytic systems.

Future research will likely focus on several key areas of catalysis:

Chiral Lewis Acid Catalysis: Chiral Lewis acids are powerful tools for activating carbonyl groups towards nucleophilic attack in an asymmetric fashion. wikipedia.orgrsc.org For this compound, the development of bespoke chiral Lewis acid catalysts, potentially involving metals like scandium, copper, or aluminum complexed with chiral ligands, could enable highly enantioselective additions to the aldehyde functionality. rsc.orgresearchgate.net These reactions could include aldol (B89426), Henry, and cyanation reactions, providing access to a range of enantioenriched cyclopropane (B1198618) derivatives. The choice of ligand will be crucial in differentiating the enantiotopic faces of the aldehyde.

Organocatalysis: In recent years, organocatalysis has emerged as a robust and environmentally friendly alternative to metal-based catalysis. Chiral amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes via iminium ion formation, leading to enantioselective transformations. doi.org While this compound is not an α,β-unsaturated system, chiral secondary amines could still be employed to generate chiral enamines, which can then participate in various asymmetric reactions. Furthermore, N-heterocyclic carbenes (NHCs) have shown promise in catalyzing reactions of related cyclopropyl (B3062369) aldehydes and could be adapted for this specific substrate.

Transition Metal Catalysis: Transition metal complexes offer a broad spectrum of reactivity. For instance, rhodium-catalyzed reactions have been successfully used for the asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org Similar strategies could be envisioned for the functionalization of this compound. Palladium-catalyzed cross-coupling reactions of derivatives of the aldehyde could also be explored to introduce aryl or vinyl groups enantioselectively. acs.org

A comparative overview of potential catalytic approaches is presented in Table 1.

| Catalytic System | Potential Transformation | Key Advantages | Foreseeable Challenges |

| Chiral Lewis Acids | Aldol, Henry, Cyanation | High activation of carbonyl | Catalyst loading, moisture sensitivity |

| Organocatalysis | Enamine-based alkylations | Metal-free, environmentally benign | Substrate scope, catalyst stability |

| Transition Metals | Cross-coupling, C-H activation | Broad reactivity, high turnover | Ligand design, cost, metal traces |

Exploration of New Reactivity Modes and Multi-Component Reactions

The inherent ring strain of the cyclopropane moiety in this compound suggests a rich and varied reactivity profile waiting to be unlocked. Future research will undoubtedly delve into novel transformations that go beyond simple additions to the aldehyde.

Ring-Opening Reactions: The strained three-membered ring can undergo cleavage under various conditions (acidic, basic, or metal-catalyzed), leading to linear products with diverse functionalities. rsc.orgmdpi.com The presence of the methoxy (B1213986) and aldehyde groups could direct the regioselectivity of the ring opening, providing access to unique synthetic intermediates that would be difficult to prepare otherwise. For instance, acid-catalyzed ring opening could lead to the formation of functionalized enol ethers.

Cycloaddition Reactions: The aldehyde functionality can be transformed into a diene or dienophile, setting the stage for cycloaddition reactions such as Diels-Alder or [3+2] cycloadditions. This would enable the rapid construction of complex polycyclic systems incorporating the cyclopropane motif. Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported and could serve as an inspiration for similar transformations with this compound. nih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and purification steps. tcichemicals.comnih.gov this compound is an ideal candidate for the design of novel MCRs. For example, it could participate in Passerini or Ugi-type reactions, incorporating the unique cyclopropyl scaffold into peptide-like structures.

Application in Sustainable Chemical Synthesis and Method Development

The principles of green chemistry are increasingly guiding synthetic route design. Future applications of this compound will likely emphasize sustainability.

Key aspects of this focus include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry. MCRs, as mentioned above, are inherently atom-economical.

Catalytic Processes: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is preferable to stoichiometric reagents. nih.gov The development of heterogeneous catalysts for transformations involving this compound would be a significant step towards more sustainable processes.

Renewable Feedstocks: While the synthesis of this compound itself is a key consideration, its use in the synthesis of valuable compounds from renewable resources would enhance its green credentials.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. researchgate.netescholarship.org For this compound, computational studies can provide invaluable insights and guide experimental efforts.

Future computational research could focus on:

Transition State Analysis: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of the most favorable reaction pathways and the origins of stereoselectivity in asymmetric transformations. nih.gov This can accelerate the discovery of optimal catalysts and reaction conditions.

Catalyst Design: In silico design of chiral ligands and catalysts tailored for specific enantioselective transformations of this compound can significantly reduce the experimental effort required for catalyst screening. By understanding the non-covalent interactions between the substrate and the catalyst in the transition state, more effective catalysts can be rationally designed.

Exploring Reaction Mechanisms: Computational studies can elucidate the mechanisms of novel reactions, including ring-opening and cycloaddition pathways. acs.orgrsc.org This fundamental understanding is crucial for optimizing reaction conditions and expanding the synthetic utility of this unique building block.

The predicted outcomes of computational studies on key reactions are summarized in Table 2.

| Reaction Type | Computational Focus | Predicted Outcome |

| Enantioselective Aldol | Transition state energies with chiral catalysts | Prediction of enantiomeric excess and optimal catalyst structure |

| Ring-Opening | Reaction energy profiles for different pathways | Identification of conditions for selective ring cleavage |

| [3+2] Cycloaddition | Frontier Molecular Orbital (FMO) analysis | Prediction of feasibility and regioselectivity |

Q & A

Q. What are the established synthetic routes for 1-Methoxycyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For example, reacting methoxy-substituted alkenes with dichlorocarbene precursors under phase-transfer conditions (e.g., NaOH/CHCl₃) can form the cyclopropane ring. Critical parameters include maintaining temperatures below 0°C to minimize ring strain-induced decomposition and using anhydrous solvents (e.g., THF) to prevent aldehyde hydration. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4 v/v) isolates the product, with yields improved by slow addition of carbene precursors .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer: High-resolution ¹H and ¹³C NMR are essential. Key diagnostic signals include:

- Cyclopropane protons: δ 1.2–1.8 ppm (coupled with J = 5–10 Hz).

- Aldehyde proton: δ 9.5–10.0 ppm (singlet).

- Methoxy group: δ 3.2–3.5 ppm (singlet). 2D NMR (COSY, HSQC) resolves overlapping signals. IR spectroscopy confirms the aldehyde C=O stretch (~1720 cm⁻¹). For crystallographic validation, X-ray diffraction with SHELXL refinement is recommended, with data collected at 100 K to reduce thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, ANSI goggles). Avoid contact with oxidizers (e.g., peroxides) due to aldehyde reactivity. Store under argon at −20°C in amber glass to prevent photodegradation. Spills require neutralization with sodium bisulfite before disposal per ECHA guidelines. Acute toxicity assessments should precede biological studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?

Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates cyclopropane ring strain (~28 kcal/mol) and transition states for acid-catalyzed ring opening. Natural Bond Orbital (NBO) analysis identifies hyperconjugation stabilizing the aldehyde group. Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (e.g., from kinetic NMR studies at 25–60°C) to validate mechanisms .

Q. What experimental designs are suitable for studying its stability under varying storage conditions?

Answer: Conduct accelerated stability testing:

Q. How can researchers elucidate its potential as a enzyme inhibitor in biochemical assays?

Answer: Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence quenching assays. Perform dose-response curves (1 nM–100 µM) in triplicate with DMSO controls. Validate binding via Surface Plasmon Resonance (SPR) to determine KD values. For cell-based studies, pre-assess cytotoxicity using MTT assays (IC50 thresholds <100 µM) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes)?

Answer: Systematically vary catalysts (e.g., Pd(OAc)₂ vs. RhCl₃), ligands (phosphines vs. N-heterocyclic carbenes), and solvents (polar aprotic vs. ethers). Use in-situ IR or GC-MS to track intermediate species. Replicate disputed conditions with strict anhydrous/pH control. Publish raw datasets (NMR FIDs, chromatograms) for peer validation .

Methodological Best Practices

Q. How should experimental procedures be documented to ensure reproducibility?

Answer: Follow Beilstein Journal guidelines:

- Report exact molar ratios, catalyst loadings (mol%), and purification details (Rf values, column dimensions).

- Include raw spectral data (NMR integrals, HRMS m/z) in supplementary materials.

- For crystallography, deposit CIF files with refinement parameters (R1, wR2) in public databases (e.g., CCDC) .

Q. What analytical workflows are recommended for impurity profiling?

Answer: Combine LC-MS (QTOF detector) with charged aerosol detection (CAD) to identify non-UV-active impurities. Compare fragmentation patterns with libraries (e.g., NIST). For trace metal analysis, use ICP-MS after microwave digestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.